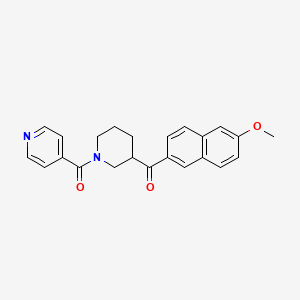![molecular formula C20H27N5O3S B6057231 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B6057231.png)
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, also known as DS-8201a, is a promising drug candidate for the treatment of various types of cancer. This compound is a type of antibody-drug conjugate (ADC), which is a class of drugs that combines the targeting specificity of monoclonal antibodies with the cytotoxic potency of small molecule drugs.
Mecanismo De Acción
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine targets cancer cells that overexpress the human epidermal growth factor receptor 2 (HER2), which is a protein that promotes cell growth and division. The monoclonal antibody component of the drug binds specifically to HER2, while the cytotoxic payload is internalized by the cancer cell and induces cell death.
Biochemical and Physiological Effects:
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been shown to have a potent antitumor effect in preclinical models of cancer, including those that are resistant to other therapies. The drug also has a favorable pharmacokinetic profile, with a long half-life and low clearance rate. In addition, 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has a low risk of causing off-target toxicity, which is a common problem with traditional chemotherapy drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine for lab experiments is its high specificity and potency, which allows for precise targeting of cancer cells and minimal off-target effects. However, the complex synthesis process and high cost of the drug may limit its use in certain research settings.
Direcciones Futuras
There are several potential future directions for research on 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine, including:
1. Combination therapy: 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may be used in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
2. Biomarker identification: Further research is needed to identify biomarkers that can predict response to 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine and guide patient selection.
3. Mechanism of resistance: Understanding the mechanisms of resistance to 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may help to develop strategies to overcome this problem and improve treatment outcomes.
4. Alternative targets: 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine may be modified to target other proteins or pathways involved in cancer growth and progression.
In conclusion, 4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is a promising drug candidate for the treatment of various types of cancer. Its high specificity and potency, favorable pharmacokinetic profile, and low risk of off-target toxicity make it an attractive option for cancer therapy. Further research is needed to explore its full potential and optimize its clinical use.
Métodos De Síntesis
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine is synthesized through a multi-step process that involves the conjugation of a monoclonal antibody with a cytotoxic payload. The antibody is first modified to introduce reactive groups, which are then used to attach the cytotoxic payload. The resulting ADC is purified and characterized to ensure its quality and potency.
Aplicaciones Científicas De Investigación
4-(6-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including breast, lung, and gastric cancer. The drug has shown promising results in terms of its efficacy and safety profile, and has been granted accelerated approval by regulatory agencies in several countries.
Propiedades
IUPAC Name |
4-[6-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S/c1-16-3-4-18(13-17(16)2)29(26,27)25-7-5-23(6-8-25)19-14-20(22-15-21-19)24-9-11-28-12-10-24/h3-4,13-15H,5-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQGFNCUSVKZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-{4-[(3,4-Dimethylphenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-pentanoylcyclohex-2-en-1-one](/img/structure/B6057164.png)
![2-amino-3-hydroxy-N'-[(1E)-(2,3,4-trihydroxyphenyl)methylene]propanohydrazide hydrochloride](/img/structure/B6057165.png)

![3-{[1-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]oxy}pyridine](/img/structure/B6057168.png)
![4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}-N-(3-methoxyphenyl)benzamide](/img/structure/B6057188.png)
![7-[chloro(difluoro)methyl]-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B6057194.png)
![2-[(5-ethyl-1,3-oxazol-4-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057201.png)
![N-(4-chlorophenyl)-2-[3-[4-methyl-3-(propionylamino)phenyl]-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B6057209.png)
![7-(3-methylbenzyl)-2-[(4-methyl-1H-imidazol-2-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6057216.png)
![4-{1-[4-(3-thienyl)phenyl]ethyl}morpholine](/img/structure/B6057226.png)
![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]acetamide](/img/structure/B6057239.png)
![ethyl 2-[2-(2-hydroxybenzylidene)hydrazino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B6057241.png)
![2-[(5-chloro-2-methoxyphenyl)amino]-N-(3-nitrophenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6057243.png)
![N-(3-methoxybenzyl)-2-[3-oxo-1-(2-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B6057247.png)